BI-811283 is a diaminopyrimidine derivative and a potent Aurora B kinase inhibitor developed by Boehringer Ingelheim. It functions as an ATP-competitive inhibitor, selectively targeting the ATP-binding pocket of Aurora B, a crucial protein involved in cell division and chromosomal segregation during mitosis. This compound has garnered attention for its potential therapeutic applications in oncology, particularly in treating various solid tumors.
BI-811283 is classified under small molecule inhibitors and specifically belongs to the category of Aurora kinase inhibitors. Aurora kinases, including Aurora A, B, and C, play essential roles in mitotic processes. BI-811283 primarily inhibits Aurora B, which is critical for chromosomal alignment and segregation during cell division .
The synthesis of BI-811283 involves several key steps that typically include:
The synthetic route is optimized to yield high purity and bioavailability of BI-811283, which is critical for its efficacy in clinical applications .
The molecular structure of BI-811283 can be characterized by its specific functional groups that facilitate its interaction with the Aurora B kinase. Key structural features include:
Structural studies using techniques such as X-ray crystallography have provided insights into how BI-811283 binds to Aurora B, revealing critical hydrogen bonding and hydrophobic interactions that stabilize the complex .
BI-811283 primarily acts through competitive inhibition of Aurora B by mimicking ATP. The chemical reaction can be summarized as follows:
This interaction prevents the phosphorylation of target substrates such as histone H3, which is essential for chromatin condensation during mitosis. The inhibition leads to cell cycle arrest and apoptosis in cancer cells .
The mechanism of action of BI-811283 involves:
Pharmacodynamic studies have shown a decrease in phosphorylated histone H3 levels correlating with increased doses of BI-811283, indicating effective target engagement .
Key physical and chemical properties of BI-811283 include:
These properties are crucial for formulating BI-811283 into suitable delivery systems for clinical use .
BI-811283 has been primarily investigated for its potential use in cancer therapy due to its ability to inhibit cell proliferation in various tumor types. Clinical trials have evaluated its efficacy in patients with advanced solid tumors, demonstrating manageable safety profiles and some instances of disease stabilization.
Current applications include:
Further research is ongoing to explore combination therapies involving BI-811283 with other anticancer agents to enhance treatment efficacy .
Aurora B kinase exhibits non-redundant functions in mitosis that are critically exploitable for cancer therapy:
Table 1: Aurora Kinase Isoforms: Localization and Functions
Isoform | Gene Locus | Mitotic Localization | Primary Functions |
---|---|---|---|
Aurora A (AURKA) | 20q13.2 | Centrosomes, spindle poles | Centrosome maturation, spindle assembly |
Aurora B (AURKB) | 17p13.1 | Centromeres → spindle midzone → midbody | Chromosome biorientation, SAC, cytokinesis |
Aurora C (AURKC) | 19q13.43 | Centromeres (meiosis) | Meiotic chromosome segregation |
Data compiled from [3] [7] [9]
Aurora B kinase possesses a conserved tripartite structure:
Mechanism of BI 811283 Inhibition:BI 811283 (C₂₈H₃₈F₃N₇O₂; MW 561.65 g/mol) is a reversible ATP-competitive inhibitor with high specificity for AURKB (IC₅₀ = 9 nM). It binds the hinge region of the kinase domain, obstructing ATP access. Preclinically, this binding reduces pHH3 levels within 1 hour—a pharmacodynamic biomarker of target engagement. Sustained inhibition (>48 h) induces polyploidy in up to 80% of cells, followed by senescence or apoptosis [1] [6] [22].
Functional Consequences:
AURKB overexpression is a hallmark of aggressive malignancies, correlating with genomic instability and poor prognosis:
Table 2: Preclinical and Clinical Activity of BI 811283 in Solid Tumors
Study Model | Dosing Schedule | Key Outcomes | Reference |
---|---|---|---|
HCT116 colon cancer xenografts | 10–50 mg/kg, weekly | 85% tumor growth inhibition at MTD | [1] |
Phase I trial (NCT00701324) | Schedule A: 24-h infusion D1,15 (4-wk cycle) | 29% disease stabilization rate | [2] [5] |
Phase I trial (NCT00701324) | Schedule B: 24-h infusion D1 (3-wk cycle) | 33% disease stabilization rate | [2] [5] |
The clinical evolution of Aurora kinase inhibitors reveals distinct pharmacological strategies:
BI 811283 exemplifies the shift towards isoform-specific inhibition to minimize off-target effects while retaining antimitotic efficacy. Its 24-hour infusion protocol optimizes target coverage based on preclinical pharmacokinetic modeling [1] [2].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0